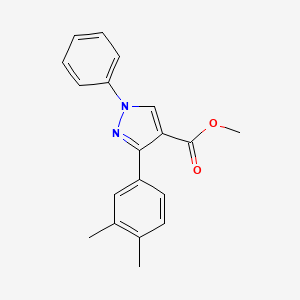

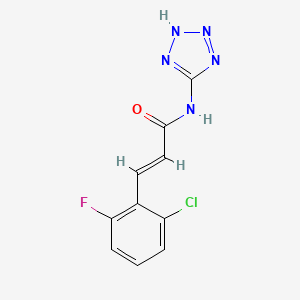

![molecular formula C18H19N3O B5766146 N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves key steps such as tosylation, treatment with acetamides, and the use of a new Horner−Emmons reagent for the incorporation of methyl vinylcarboxamide. This process is stereospecific, leading exclusively to the desired E-isomer, which avoids the need for reverse-phase preparative HPLC for isomer separation before antiviral activity evaluation (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine derivatives has been elucidated through various spectroscopic techniques including NMR, FT-IR, and single crystal X-ray diffraction studies. Computational methods based on density functional theory (DFT) have confirmed these structural findings, demonstrating the impact of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces on the stability of these compounds (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can be efficiently synthesized through a room-temperature, transition-metal-free one-pot synthesis, yielding high product purity. This demonstrates the versatility and chemical reactivity of the imidazo[1,2-a]pyridine scaffold in organic synthesis (S. Lee & J. Park, 2015).

Physical Properties Analysis

The physical properties, including the crystalline structure and vibrational properties of imidazo[1,2-a]pyridine derivatives, have been detailed. Single crystal X-ray diffraction and vibrational spectroscopy studies reveal the robustness of the crystal lattice, influenced significantly by non-covalent interactions (Dong-Mei Chen et al., 2021).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups on the imidazo[1,2-a]pyridine core affects their reactivity and stability. The interplay of these substituents with the imidazo[1,2-a]pyridine core contributes to the compound's overall chemical behavior, as evidenced by studies on their synthesis and reactivity (S. Lee & J. Park, 2015).

Mécanisme D'action

Target of Action

The primary target of N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is the ω1 subtype of receptors in the central nervous system . These receptors play a crucial role in regulating sleep and anxiety.

Mode of Action

This compound selectively binds to the ω1 receptor subtype . It has low affinity for the ω2 or ω3 receptor subtypes . The interaction with these targets leads to changes in neuronal activity, which can result in sedative effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its sedative and anxiolytic effects. By selectively binding to the ω1 receptors, it can modulate neuronal activity in a way that promotes sleep and reduces anxiety .

Propriétés

IUPAC Name |

N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-4-16(22)20-18-17(14-8-5-12(2)6-9-14)19-15-10-7-13(3)11-21(15)18/h5-11H,4H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUZKWKKGSCNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323249 |

Source

|

| Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203002 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

374094-74-3 |

Source

|

| Record name | N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

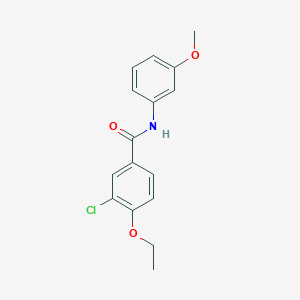

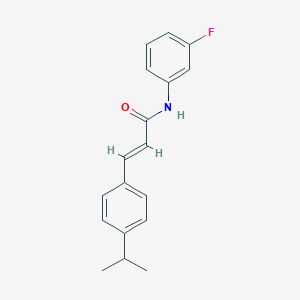

![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)

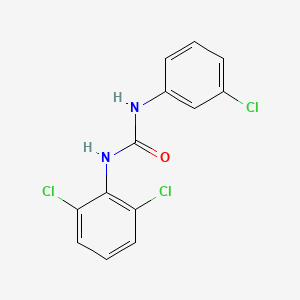

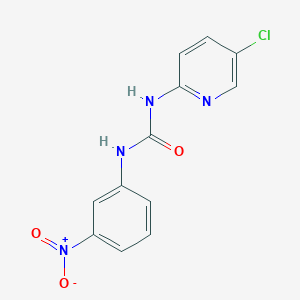

![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)

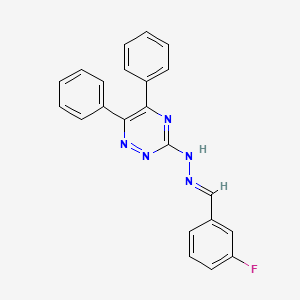

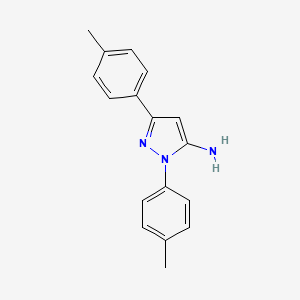

![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)

hydrazone](/img/structure/B5766115.png)

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)